3-(morpholine-4-sulfonyl)-1-phenyl-1H-pyrazole-4-carbaldehyde
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Overview
Description
3-(Morpholine-4-sulfonyl)-1-phenyl-1H-pyrazole-4-carbaldehyde is a complex organic compound characterized by the presence of a morpholine sulfonyl group, a phenyl ring, and a pyrazole ring with an aldehyde functional group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(morpholine-4-sulfonyl)-1-phenyl-1H-pyrazole-4-carbaldehyde typically involves multiple steps:
Formation of the Pyrazole Ring: The initial step often involves the cyclization of hydrazine derivatives with 1,3-diketones to form the pyrazole ring.
Introduction of the Phenyl Group: The phenyl group can be introduced via electrophilic aromatic substitution reactions.
Sulfonylation: The morpholine-4-sulfonyl group is introduced through sulfonylation reactions, typically using sulfonyl chlorides in the presence of a base.
Formylation: The final step involves the formylation of the pyrazole ring, often using Vilsmeier-Haack reaction conditions, which involve the use of DMF and POCl3.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and stringent control of reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The aldehyde group can undergo oxidation to form the corresponding carboxylic acid.
Reduction: The aldehyde can be reduced to the corresponding alcohol using reducing agents like NaBH4 or LiAlH4.
Common Reagents and Conditions
Oxidation: KMnO4, CrO3, or H2O2 under acidic or basic conditions.
Reduction: NaBH4 in methanol or ethanol, LiAlH4 in ether.
Substitution: Nucleophiles such as amines, thiols, or alcohols in the presence of a base like NaOH or K2CO3.
Major Products
Oxidation: 3-(morpholine-4-sulfonyl)-1-phenyl-1H-pyrazole-4-carboxylic acid.
Reduction: 3-(morpholine-4-sulfonyl)-1-phenyl-1H-pyrazole-4-methanol.
Substitution: Various substituted pyrazoles depending on the nucleophile used.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies.
Biology
In biological research, derivatives of this compound are studied for their potential as enzyme inhibitors or as probes for studying enzyme activity. The morpholine sulfonyl group is particularly useful for increasing the solubility and bioavailability of these derivatives.
Medicine
In medicinal chemistry, 3-(morpholine-4-sulfonyl)-1-phenyl-1H-pyrazole-4-carbaldehyde and its derivatives are investigated for their potential therapeutic properties, including anti-inflammatory, anti-cancer, and anti-microbial activities.
Industry
In the industrial sector, this compound can be used in the development of new materials, such as polymers and coatings, due to its reactive functional groups.
Mechanism of Action
The mechanism by which this compound exerts its effects depends on its specific application. For instance, as an enzyme inhibitor, it may bind to the active site of the enzyme, blocking substrate access and thus inhibiting enzyme activity. The morpholine sulfonyl group can enhance binding affinity and specificity through hydrogen bonding and electrostatic interactions.
Comparison with Similar Compounds
Similar Compounds
- 3-(Morpholine-4-sulfonyl)-1-phenyl-1H-pyrazole-4-methanol
- 3-(Morpholine-4-sulfonyl)-1-phenyl-1H-pyrazole-4-carboxylic acid
- 4-(Morpholine-4-sulfonyl)benzaldehyde
Uniqueness
Compared to similar compounds, 3-(morpholine-4-sulfonyl)-1-phenyl-1H-pyrazole-4-carbaldehyde is unique due to the presence of both the aldehyde and sulfonyl groups, which provide a versatile platform for further chemical modifications. This dual functionality allows for a broader range of chemical reactions and applications, making it a valuable compound in various fields of research.
Properties
IUPAC Name |
3-morpholin-4-ylsulfonyl-1-phenylpyrazole-4-carbaldehyde |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15N3O4S/c18-11-12-10-17(13-4-2-1-3-5-13)15-14(12)22(19,20)16-6-8-21-9-7-16/h1-5,10-11H,6-9H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
APMDZDUNUKLUAA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1S(=O)(=O)C2=NN(C=C2C=O)C3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15N3O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.35 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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